molecular formula C22H20N4O4 B3290157 N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide CAS No. 863020-18-2

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3290157
CAS No.: 863020-18-2
M. Wt: 404.4 g/mol
InChI Key: BDUCKXZLSZWTPR-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazo[1,2-a]pyrimidine core linked to a phenyl ring substituted with a 3,4,5-trimethoxybenzamide group.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-4-6-14(10-16)17-13-26-9-5-8-23-22(26)25-17/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCKXZLSZWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and catalysts. For instance, the use of silica sulfuric acid, ammonium acetate, and zinc chloride as catalysts in one-pot three-component reactions has been reported . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and amides, which can be further functionalized for specific applications .

Scientific Research Applications

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Potential Impact on Properties Reference
Target Compound Imidazo[1,2-a]pyrimidine 3,4,5-Trimethoxybenzamide at phenyl-2-yl position High lipophilicity; potential tubulin binding
Compound 2c (from ) Imidazo[1,2-a]pyrimidine 3-Oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl; isonicotinoylhydrazinyl Improved solubility due to hydrazinyl group
Patent Compound (imidazo[4,5-b]pyridine derivative) Imidazo[4,5-b]pyridine Trifluoromethyl, ethylsulfonyl Enhanced metabolic stability
Compound 3f (from ) Imidazo[1,2-a]pyrimidin-4(1H)-one Acrylamide; 2-methoxy-4-morpholinophenyl Kinase inhibition via acrylamide Michael acceptor
Key Observations:
  • Core Heterocycle Variations : The target’s imidazo[1,2-a]pyrimidine core differs from imidazo[4,5-b]pyridine (Patent Compound) in ring fusion, which alters electron distribution and steric bulk. This may influence target selectivity .
  • Substituent Position: The target’s 3,4,5-trimethoxybenzamide is attached at the phenyl-2-yl position, whereas Compound 3f features an acrylamide at the 4-position of the imidazo[1,2-a]pyrimidinone. This positional difference could affect binding orientation in enzymatic pockets .
  • Functional Groups : Fluorinated groups (e.g., trifluoromethyl in Patent Compound) improve metabolic stability but may reduce solubility. The target lacks these, suggesting a trade-off between stability and pharmacokinetic flexibility .

Physicochemical Properties

  • Solubility: Analogs with polar substituents (e.g., hydrazinyl in Compound 2c or morpholino in Compound 3f) exhibit better solubility, suggesting opportunities for derivatization of the target compound .

Biological Activity

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol
  • IUPAC Name : this compound

The compound features an imidazo[1,2-a]pyrimidine core linked to a phenyl group and a trimethoxybenzamide moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition may lead to reduced inflammation and pain relief.
  • Targeting ENPP1 : Recent studies indicate that derivatives of imidazo[1,2-a]pyrimidines can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), a negative regulator of the cGAS-STING pathway. This mechanism suggests potential applications in cancer immunotherapy by enhancing immune responses against tumors .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anti-inflammatory Properties : Due to its COX inhibition capabilities, the compound may serve as an anti-inflammatory agent.
  • Anticancer Activity : Its ability to modulate immune responses and inhibit ENPP1 suggests potential in cancer treatment strategies .
  • Neuroprotective Effects : Some studies have indicated that related compounds can affect neurodegenerative processes by modulating receptor activity in the brain .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
The compound demonstrated significant inhibition of COX enzymes in vitro.
Identified as a potent inhibitor of ENPP1 with implications for cancer immunotherapy; showed enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models.
Related compounds exhibited high affinity for peripheral benzodiazepine receptors (PBRs), indicating potential neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide

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